2-(2,5-Dichlorothiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,5-Dichlorothiophen-3-yl)acetamide is a chemical compound with the CAS Number: 34967-62-9 . It has a molecular weight of 210.08 . The IUPAC name for this compound is 2-(2,5-dichloro-3-thienyl)acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5Cl2NOS/c7-4-1-3(2-5(9)10)6(8)11-4/h1H,2H2,(H2,9,10) . This indicates that the compound contains carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms.Physical And Chemical Properties Analysis
The melting point of this compound is between 133-134 degrees Celsius .Scientific Research Applications
Synthesis and Biological Activities
- Research has explored the synthesis of derivatives related to "2-(2,5-Dichlorothiophen-3-yl)acetamide" and their potential biological activities. For instance, studies have synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, highlighting their potential antitumor activities against various human tumor cell lines. This underscores the chemical's role as a pharmacophoric group in the development of new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Environmental Degradation and Remediation
- The degradation of acetaminophen, a compound structurally similar to "this compound," has been studied to understand the environmental impact and remediation methods. For example, amorphous Co(OH)2 nanocages have been investigated for their efficiency in degrading acetaminophen through peroxymonosulfate activation, highlighting innovative approaches to water treatment and the removal of emerging organic contaminants (Qi et al., 2020).
Mechanisms of Action and Metabolism
- Studies on the metabolism of related chloroacetamide herbicides and their metabolites in human and rat liver microsomes shed light on the metabolic pathways and potential toxicological profiles of such compounds. These insights are critical for understanding the safety and environmental fate of chloroacetamide herbicides, including those structurally related to "this compound" (Coleman, Liu, Linderman, Hodgson, & Rose, 1999).
Antipyretic and Analgesic Actions
- The exploration of acetaminophen (paracetamol) for its antipyretic and analgesic actions, although not directly related to "this compound," provides a context for assessing the therapeutic potentials of structurally similar compounds. Understanding the mechanisms through which these compounds exert their effects, such as the inhibition of cyclooxygenase enzymes, can inform the development of new drugs with improved efficacy and safety profiles (Botting, 2000).
properties
IUPAC Name |
2-(2,5-dichlorothiophen-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NOS/c7-4-1-3(2-5(9)10)6(8)11-4/h1H,2H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTJNKBYTLLKCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CC(=O)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34967-62-9 |
Source
|
Record name | 2',5'-DICHLORO-3-THIOPHENEACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.